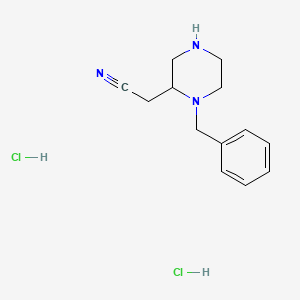![molecular formula C11H13NO2 B7451756 N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide](/img/structure/B7451756.png)
N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide, also known as HPPPE, is a compound that has been studied for its potential use in scientific research. This compound has been found to have unique properties that make it useful in a variety of applications, including as a reagent in chemical synthesis and as a tool for studying biological systems.
Mechanism of Action
The mechanism of action of N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide is not fully understood, but it is believed to involve the interaction of the compound with various biological molecules, including enzymes and proteins. N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide has been found to bind to certain enzymes and alter their activity, suggesting that it may have potential as a therapeutic agent.
Biochemical and Physiological Effects:
N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide has been found to have a number of biochemical and physiological effects. Studies have shown that the compound can alter enzyme activity, inhibit protein-protein interactions, and induce apoptosis in certain cell types. Additionally, N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide has been found to have anti-inflammatory and antioxidant properties, suggesting that it may have potential as a therapeutic agent for a variety of conditions.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide in lab experiments is its unique properties, which make it useful for a variety of applications. Additionally, the compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research involving N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide. One area of interest is the development of N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide-based therapeutics for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide and its potential applications in chemical synthesis and biological research.
Synthesis Methods
The synthesis of N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide can be achieved through a multi-step process involving the reaction of various starting materials. One such method involves the reaction of 2-phenylpropene with (R)-glycidol in the presence of a catalyst to yield N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide.
Scientific Research Applications
N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide has been studied for its potential use in a variety of scientific research applications. One such application is in the field of chemical synthesis, where it can be used as a reagent for the preparation of various compounds. Additionally, N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide has been found to have potential as a tool for studying biological systems, including the study of enzyme activity and protein-protein interactions.
properties
IUPAC Name |
N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-11(14)12-10(8-13)9-6-4-3-5-7-9/h2-7,10,13H,1,8H2,(H,12,14)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRHHXRRTSZQQL-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CO)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@@H](CO)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]butan-1-one](/img/structure/B7451681.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide](/img/structure/B7451689.png)

![2-bromo-4,5-dichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7451693.png)
![2-thiomorpholin-4-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B7451710.png)






![Ethyl 6-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate](/img/structure/B7451753.png)
![3-(2-Pyrrolidin-1-ylethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B7451760.png)